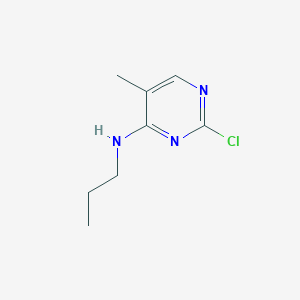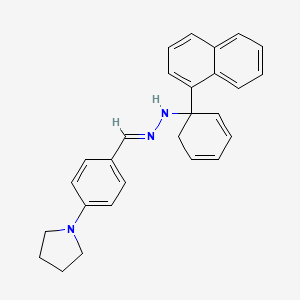
2-Chloro-5-methyl-4-(n-propylamino)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-4-(n-propylamino)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound has the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with n-propylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-4-(n-propylamino)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-4-(n-propylamino)pyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its inhibitory effects on NF-κB and AP-1.
2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of various pyrimidine derivatives.
Uniqueness
2-Chloro-5-methyl-4-(n-propylamino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-propylamino group enhances its solubility and reactivity compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C8H12ClN3 |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
2-chloro-5-methyl-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-10-7-6(2)5-11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
PTNNIYOLVABTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC(=NC=C1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)



![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)


![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
